1-(2-Chloro-4-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea
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Overview
Description
N-(2-CHLORO-4-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of a chlorinated aromatic ring and a morpholine moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA typically involves the reaction of 2-chloro-4-methylaniline with 4-(morpholinomethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-4-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-N’-[4-(morpholinomethyl)phenyl]urea
- N-(4-Methylphenyl)-N’-[4-(morpholinomethyl)phenyl]urea
- N-(2-Chloro-4-methylphenyl)-N’-phenylurea
Uniqueness
N-(2-CHLORO-4-METHYLPHENYL)-N’-[4-(MORPHOLINOMETHYL)PHENYL]UREA stands out due to the presence of both a chlorinated aromatic ring and a morpholine moiety. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22ClN3O2 |
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Molecular Weight |
359.8 g/mol |
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-2-7-18(17(20)12-14)22-19(24)21-16-5-3-15(4-6-16)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13H2,1H3,(H2,21,22,24) |
InChI Key |
XMWXCCBVLDRBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Origin of Product |
United States |
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